![molecular formula C19H21N3O3S B2643599 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate CAS No. 929975-59-7](/img/structure/B2643599.png)

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

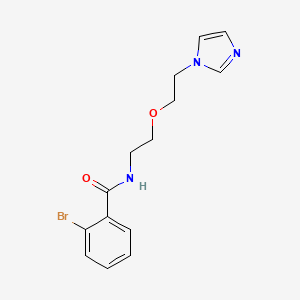

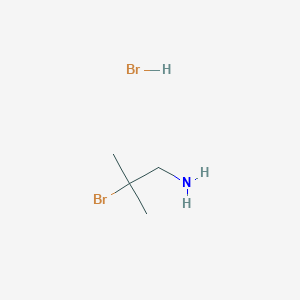

“1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate” is a chemical compound with the CAS Number: 929975-59-7. It has a molecular weight of 371.46 . The compound is stored at room temperature and is in the form of a powder .

Synthesis Analysis

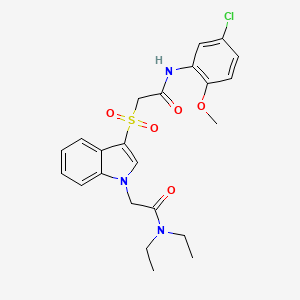

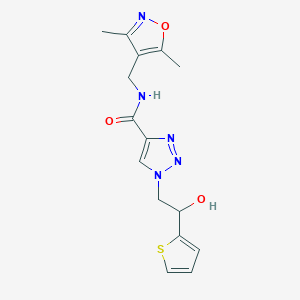

The synthesis of 1H-pyrazolo[3,4-b]pyridines, which includes “this compound”, has been a topic of interest due to their close similarity with the purine bases adenine and guanine . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C19H21N3O3S/c1-13-7-9-16 (10-8-13)26 (23,24)25-18-11-14 (2)17-12-20-22 (19 (17)21-18)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (371.46), its physical form (powder), and its storage temperature (room temperature) .

Scientific Research Applications

Environmental and Public Health Studies

Studies have investigated the exposure and effects of chemical compounds similar to 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate in various contexts. For instance, research has explored the environmental exposure to organophosphorus and pyrethroid pesticides in children and the general population. These studies aim to understand the extent of exposure to such chemicals, their metabolites, and their potential implications for public health. For example, a study conducted in South Australia investigated the exposure of preschool children to neurotoxic insecticides, indicating widespread chronic exposure and the need for public health policy development concerning regulation and use of these chemicals (Babina, Dollard, Pilotto, & Edwards, 2012). Another study focused on the genetic polymorphisms in metabolism of certain carcinogenic compounds, highlighting the role of genetic factors in the metabolic processing of these compounds and their potential health effects (Kim, Lee, Ryu, Lee, Kim, Kim, Moon, Chang, & Yoon, 2013).

Pharmacokinetics and Drug Metabolism

Pharmacokinetic studies are crucial for understanding how drugs and similar compounds are absorbed, metabolized, and excreted in the human body. Research in this domain has investigated the metabolism, excretion, and pharmacokinetics of various compounds, providing insights into their biological processing and potential therapeutic or toxicological implications. For instance, a study detailed the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, in humans, contributing valuable information for its therapeutic use (Shilling, Nedza, Emm, Diamond, McKeever, Punwani, Williams, Arvanitis, Galya, Li, Shepard, Rodgers, Yue, & Yeleswaram, 2010).

Biomonitoring and Exposure Assessment

Biomonitoring studies aim to assess the presence and levels of specific compounds or their metabolites in biological samples, which is essential for exposure assessment and understanding the potential health risks associated with exposure to environmental contaminants. For instance, a study on the urinary metabolites of organophosphate and pyrethroid pesticides in children from an Italian cohort provided insights into the exposure levels of these compounds in a specific population, contributing to the understanding of potential health risks (Bravo, Grimalt, Bocca, Pino, Bin, Brumatti, Rosolen, Barbone, Ronfani, Alimonti, & Calamandrei, 2019).

Future Directions

The future directions for research on “1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate” and similar compounds could involve exploring their potential biomedical applications, given their structural similarity to purine bases . Further studies could also focus on the synthesis of these compounds, particularly the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .

Properties

IUPAC Name |

(1-cyclopentyl-4-methylpyrazolo[3,4-b]pyridin-6-yl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-13-7-9-16(10-8-13)26(23,24)25-18-11-14(2)17-12-20-22(19(17)21-18)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRURJRNCVMQBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C=NN3C4CCCC4)C(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methyl-1-piperidinyl)methyl]purine-2,6-dione](/img/structure/B2643517.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2643519.png)

![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate](/img/structure/B2643521.png)

![methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate](/img/structure/B2643524.png)

![N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2643525.png)

![4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2643536.png)